3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[2-(2-chlorophenoxy)ethyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S/c16-11-5-1-3-7-13(11)19-10-9-17-12-6-2-4-8-14(12)20-15(17)18/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQIMKIMAPSSIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCOC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with 2-(2-chlorophenoxy)ethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4 in acidic or basic medium.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have identified 3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one as a selective agonist for the CB2 receptor, which plays a crucial role in modulating inflammation without psychotropic effects.
- Mechanism of Action : The compound exhibits high selectivity towards the CB2 receptor (K_i = 13.5 nM), making it a promising candidate for treating inflammatory conditions such as colon inflammation .
- Case Study : In vivo studies demonstrated that this compound could effectively counteract colon inflammatory processes, suggesting its potential use in inflammatory bowel disease therapies.
Anticancer Activity
The compound has shown significant anticancer properties across various cancer cell lines.
- Efficacy Against Cancer Cell Lines : In vitro studies revealed that derivatives of benzo[d]thiazol-2(3H)-one exhibited growth-inhibitory effects on multiple cancer cell lines, including HT29 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). For instance, one derivative demonstrated an IC50 of 5.71 µM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .
| Cancer Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HT29 | 2.01 | - |
| MCF-7 | 5.71 | 6.14 |
| HepG2 | - | - |
- Mechanism : The presence of electron-withdrawing groups like chlorine enhances the activity of these compounds by increasing their interaction with cellular targets involved in cancer proliferation.
Anticonvulsant Properties
Research has indicated that derivatives of benzo[d]thiazol-2(3H)-one may possess anticonvulsant properties.
- Evaluation Methods : Compounds were evaluated using PTZ-induced convulsion and maximal electroshock models to assess their anticonvulsant activity.
- Findings : Some derivatives showed promising results, suggesting potential applications in treating epilepsy and other seizure disorders .
Antimicrobial Activity
Additionally, the compound has been explored for its antimicrobial properties.
- Antibacterial and Antifungal Effects : Certain derivatives exhibited good antibacterial activities with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL against various bacterial strains, alongside notable antifungal activities .
| Microbial Strain | MIC (μg/mL) |
|---|---|
| Bacterial Strain A | 93.7 |
| Bacterial Strain B | 46.9 |
| Fungal Strain A | 7.8 |
Mechanism of Action
The mechanism of action of 3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Core Scaffold Modifications
Benzothiazolone vs. Benzoxazolone :
- Benzothiazolone (e.g., target compound) exhibits higher metabolic stability compared to benzoxazolone derivatives due to sulfur’s resistance to oxidative degradation. For example, 3-(2-(piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one shows lower in vitro half-life (t1/2 < 1 min in RLMs) compared to benzothiazolone analogs .
- Benzoxazolone derivatives (e.g., 3-(2-(4-methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one) display similar synthetic yields (63–68%) but reduced σ-receptor affinity compared to benzothiazolones .
Substituent Variations :
- 2-Chlorophenoxyethyl vs. Lipophilicity: Chlorine increases logP values, favoring blood-brain barrier penetration, whereas methoxy groups reduce it .
- Azepane vs. Piperazine Side Chains :
- Compounds like 3-(2-(azepan-1-yl)ethyl)-6-propylbenzo[d]thiazol-2(3H)-one (SN56) show poor metabolic stability (t1/2 < 1 min) due to azepane’s susceptibility to hepatic oxidation. In contrast, piperazine-containing analogs (e.g., 5a–o in ) exhibit improved stability .
Biological Activity
3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one is a synthetic compound belonging to the benzothiazole family, renowned for its diverse biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a chlorophenoxyethyl group, which contributes to its unique biological properties. The presence of chlorine in the phenoxy group enhances its interaction with biological systems, potentially influencing its pharmacological activity.
| Property | Details |
|---|---|
| IUPAC Name | 3-[2-(2-chlorophenoxy)ethyl]-1,3-benzothiazol-2-one |
| Molecular Formula | C15H12ClN O2S |
| CAS Number | 842956-83-6 |
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . Inhibition of PTP1B is significant for regulating insulin and leptin signaling pathways, which are critical in metabolic processes such as glucose homeostasis.
Mode of Action
- Inhibition of PTP1B: This compound inhibits PTP1B activity, leading to enhanced insulin signaling.
- Biochemical Pathways Affected: The compound primarily influences insulin and leptin signaling pathways, which are vital for glucose metabolism and energy homeostasis.
Antidiabetic Activity
In vivo studies have demonstrated that this compound exhibits significant anti-hyperglycemic effects in diabetic models. Specifically, it has shown efficacy in streptozotocin-induced diabetic Wistar rats, indicating its potential as a therapeutic agent for diabetes management.
Additional Biological Activities
Research indicates that compounds within the benzothiazole family often exhibit various biological activities:
- Antimicrobial: Benzothiazole derivatives are known for their antimicrobial properties.
- Anticancer: Some studies suggest potential anticancer effects due to their ability to inhibit tumor cell proliferation.
- Anti-inflammatory: The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
A series of studies have evaluated the biological activities of similar benzothiazole derivatives. For instance:
- Anticancer Activity: A study demonstrated that benzothiazole derivatives displayed cytotoxic effects against cancer cell lines. The structure-activity relationship indicated that modifications in the benzothiazole core could enhance potency against specific cancer types .
- Anti-inflammatory Effects: Research on benzothiazole derivatives highlighted their ability to reduce inflammation markers in various models, suggesting potential use in inflammatory conditions .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Fluorobenzo[d]thiazole | Contains fluorine substituent | Anticancer activity |
| Benzothiazole | Basic structure without substituents | Antimicrobial properties |
| 2-Aminobenzothiazole | Amino group substitution | Neuroprotective effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the benzothiazolone core via cyclization of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions .
- Step 2 : Alkylation of the benzothiazolone nitrogen using 2-(2-chlorophenoxy)ethyl halides. Catalysts like K₂CO₃ in DMF at 60–80°C improve regioselectivity and yield (63–68% reported) .
- Key Variables : Temperature (>70°C) and solvent polarity (e.g., DMF vs. ethanol) critically affect reaction rates and byproduct formation. For example, elevated temperatures reduce steric hindrance in alkylation steps .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
- NMR Analysis :
- ¹H NMR : Look for characteristic peaks:
- δ 7.2–7.8 ppm (aromatic protons from benzothiazolone and chlorophenoxy groups).
- δ 4.5–4.8 ppm (OCH₂CH₂N coupling, integrating for two protons).
- ¹³C NMR : Signals at δ 165–170 ppm confirm the carbonyl group in the benzothiazolone ring .
Q. What strategies address low aqueous solubility of this compound in pharmacological assays?
- Approaches :
- Co-solvent Systems : Use DMSO:water (1:9 v/v) to maintain solubility without denaturing proteins .
- Micellar Encapsulation : Nonionic surfactants (e.g., Tween-80) enhance bioavailability in in vitro models .
- Salt Formation : React with HCl or sodium salts to improve hydrophilicity, though this may alter biological activity .
Advanced Research Questions
Q. How does the chlorophenoxyethyl substituent influence the compound’s mechanism of action in enzyme inhibition studies?
- Mechanistic Insights :
- The 2-chlorophenoxy group enhances lipophilicity, facilitating membrane penetration and binding to hydrophobic enzyme pockets (e.g., cytochrome P450 or kinase targets).
- SAR Studies : Removing the chlorine atom reduces inhibitory potency by ~40%, as shown in comparative assays with analogs .
Q. How to resolve contradictions in reported spectral data for derivatives of this compound?
- Case Example : Discrepancies in ¹H NMR shifts for the OCH₂CH₂N group (δ 4.5 vs. 4.7 ppm across studies) may arise from:
- Solvent Effects : Deuterated DMSO vs. CDCl₃ alters proton environments.
- Tautomerism : The benzothiazolone ring exhibits keto-enol tautomerism, shifting peak positions .
Q. What computational methods predict the compound’s interaction with sigma-1 receptors?
- Protocol :
- Docking Studies : Use AutoDock Vina with receptor PDB ID 6DK1. The chlorophenoxyethyl chain shows favorable van der Waals interactions with Leu106 and Tyr120 residues.
- MD Simulations : AMBER force fields reveal stable binding over 100 ns trajectories, with RMSD < 2.0 Å .
- Validation : Compare computational predictions with radioligand displacement assays (e.g., using [³H]-(+)-pentazocine) .
Q. How to design SAR studies to optimize this compound’s antimicrobial activity?
- Strategy :
- Core Modifications : Replace benzothiazolone with benzoxazolone to assess impact on Gram-negative vs. Gram-positive activity .
- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to enhance redox-mediated bacterial toxicity .
- Assay Design : Use MIC (minimum inhibitory concentration) testing against S. aureus and E. coli, with ciprofloxacin as a positive control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
